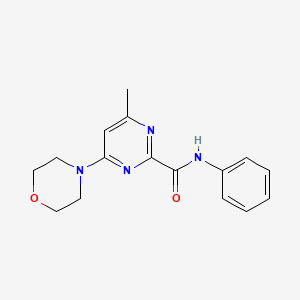

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

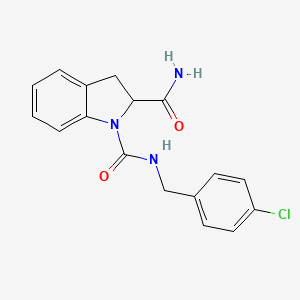

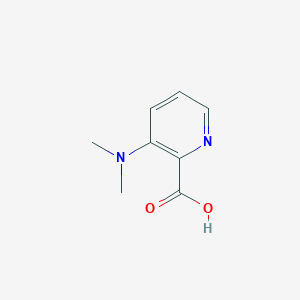

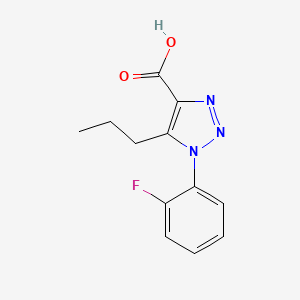

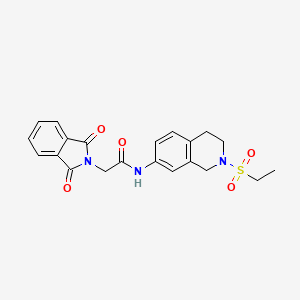

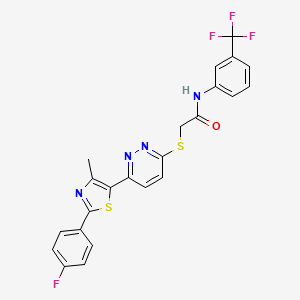

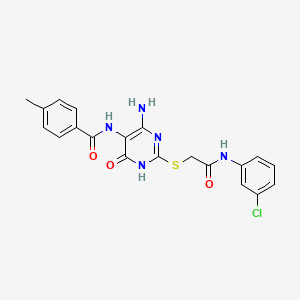

“4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide” is a synthetic compound with the molecular formula C16H18N4O2. It has been synthesized and characterized by NMR, SC-XRD, and mass spectral analysis . This compound is a derivative of pyrimidine, which is a class of compounds known for their anticancer properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide”, involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Molecular Structure Analysis

Pyrimidines, including this compound, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The general molecular formula for pyrimidines is C4H4N2 .Chemical Reactions Analysis

The chemical reactions involving pyrimidines can provide key insights into reaction yield, mechanistic insights, and reaction kinetics . These insights can be used to make strategic process chemistry decisions .科学的研究の応用

Anticancer Agents

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide has shown significant potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain) cells . The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase-3/7, leading to the degradation of nuclear DNA and loss of mitochondrial membrane potential .

Molecular Docking Studies

This compound has been utilized in molecular docking studies to explore its binding affinity with various biological targets. For instance, it has been shown to bind effectively to the ATP binding pocket of the mammalian target of rapamycin (mTOR), a key protein involved in cell growth and proliferation . These studies help in understanding the molecular interactions and designing more potent derivatives for therapeutic applications.

Antiviral Research

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide derivatives have been investigated for their antiviral properties. These compounds exhibit inhibitory activity against a range of RNA and DNA viruses, making them potential candidates for antiviral drug development . The specific mechanisms of action include interference with viral replication and inhibition of viral enzymes.

Anti-inflammatory Applications

Research has also explored the anti-inflammatory properties of this compound. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models . This makes it a promising candidate for the development of anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a variety of bacterial and fungal pathogens. Studies have shown that it can disrupt microbial cell membranes and inhibit the growth of pathogens, making it a potential candidate for the development of new antimicrobial agents . This is particularly important in the context of rising antibiotic resistance.

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide. It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to modulate signaling pathways involved in cell survival and death is key to its neuroprotective properties.

作用機序

Target of Action

The primary target of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that plays a crucial role in cell growth, proliferation, and survival. It is involved in various cellular processes and is often dysregulated in many types of cancer .

Mode of Action

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide interacts with its target, mTOR, by binding to the ATP binding pocket of the protein . This interaction inhibits the activity of mTOR, leading to a decrease in cell proliferation . The compound’s mode of action is different from other fungicides, making it a promising candidate for further exploration .

Biochemical Pathways

The inhibition of mTOR by 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide affects several biochemical pathways. mTOR is a central regulator of cell growth and metabolism, and its inhibition can lead to the induction of autophagy, a cellular process that degrades and recycles cellular components . This can lead to the death of cancer cells .

Result of Action

The result of the action of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is the inhibition of cancer cell proliferation. This is achieved through the generation of reactive oxygen species (ROS) and the subsequent induction of cellular apoptosis . This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .

将来の方向性

Thienopyrimidine derivatives, which include “4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide”, have shown potential as anticancer agents . Future research could focus on improving the synthesis methods, understanding the mechanism of action, and exploring the potential of these compounds in medical and sustainable organic (bio)electronics settings .

特性

IUPAC Name |

4-methyl-6-morpholin-4-yl-N-phenylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-11-14(20-7-9-22-10-8-20)19-15(17-12)16(21)18-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLBHSDSXLFXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)NC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)

![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)